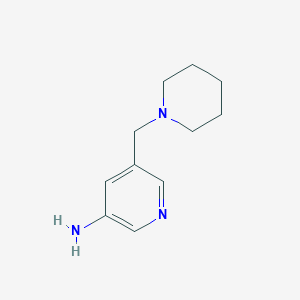

5-(Piperidin-1-ylmethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-(piperidin-1-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C11H17N3/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9,12H2 |

InChI Key |

IOIWRWRNLSWXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CN=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine

Introduction

5-(Piperidin-1-ylmethyl)pyridin-3-amine is a key chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and drug development. The substituted aminopyridine core is a prevalent feature in a multitude of biologically active compounds. This guide provides a comprehensive overview of a robust and reliable synthetic route to this valuable compound, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a high degree of scientific integrity and reproducibility.

This document will delve into the strategic considerations behind the chosen synthetic pathway, offering a detailed, step-by-step protocol for each reaction. Furthermore, it will provide insights into the underlying reaction mechanisms and justify the selection of specific reagents and conditions.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic approaches were considered for the synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine:

-

Reductive Amination: This strategy involves the reaction of a 3-amino-5-formylpyridine derivative with piperidine in the presence of a suitable reducing agent. While a viable route, the synthesis of the requisite aldehyde precursor can be challenging and may involve multiple steps with potential for side reactions.

-

Nucleophilic Substitution: This approach utilizes a 5-(halomethyl)pyridine intermediate, which undergoes nucleophilic attack by piperidine to form the desired carbon-nitrogen bond. This is followed by a straightforward reduction of a nitro group to the target amine. This pathway was selected for its reliability, commercial availability of starting materials or their accessible synthesis, and the generally high yields of the individual steps.

This guide will focus on the nucleophilic substitution pathway, which is outlined in the workflow below.

DOT Script for Synthetic Workflow

Caption: Overall synthetic workflow for 5-(Piperidin-1-ylmethyl)pyridin-3-amine.

Detailed Experimental Protocols

Part 1: Synthesis of 5-(Bromomethyl)-3-nitropyridine (Intermediate I)

The initial step involves the radical bromination of commercially available 3-methyl-5-nitropyridine. This reaction selectively functionalizes the methyl group, providing the key electrophilic intermediate for the subsequent nucleophilic substitution.

Reaction Mechanism: The reaction proceeds via a free radical chain mechanism. Benzoyl peroxide acts as a radical initiator, which, upon thermal decomposition, generates phenyl radicals. These radicals abstract a hydrogen atom from N-bromosuccinimide (NBS) to form a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 3-methyl-5-nitropyridine to form a resonance-stabilized benzylic radical. This radical reacts with another molecule of NBS to yield the desired product and a new bromine radical, thus propagating the chain.

Experimental Protocol:

-

To a solution of 3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of benzoyl peroxide (BPO) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-3-nitropyridine.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 70-80% | General knowledge of radical bromination reactions. |

| Purity (post-chromatography) | >95% | Estimated based on standard purification techniques. |

Part 2: Synthesis of 5-(Piperidin-1-ylmethyl)-3-nitropyridine (Intermediate II)

This step involves a nucleophilic substitution reaction where the bromide of Intermediate I is displaced by piperidine. This is a classic SN2 reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion as a leaving group and the formation of the desired C-N bond. The use of a base is often beneficial to neutralize the HBr formed if any side reactions with the starting amine occur.

Experimental Protocol:

-

Dissolve 5-(bromomethyl)-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add piperidine (1.2 eq) to the solution. The use of a slight excess of piperidine can help drive the reaction to completion.

-

Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) to scavenge the HBr byproduct.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for the next step.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | Based on typical SN2 reactions with good leaving groups.[1] |

| Purity (post-workup) | >90% | Estimated based on the clean nature of the reaction. |

Part 3: Synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine (Final Product)

The final step is the reduction of the nitro group to the corresponding primary amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in acetic acid.

Reaction Mechanism: The reduction of a nitro group with a metal in acid is a complex process involving a series of single electron transfers from the metal surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The acidic medium provides the necessary protons for the formation of water molecules as byproducts.

Experimental Protocol:

-

To a mixture of 5-(piperidin-1-ylmethyl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to a pH of >10.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 5-(piperidin-1-ylmethyl)pyridin-3-amine.

-

The product can be further purified by crystallization or column chromatography if required.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 80-90% | Based on standard nitro group reduction protocols.[2][3] |

| Purity (post-workup) | >98% | Estimated based on standard purification techniques. |

Characterization Data

5-(Piperidin-1-ylmethyl)pyridin-3-amine

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H), 7.85 (s, 1H), 7.00 (s, 1H), 3.60 (br s, 2H), 3.40 (s, 2H), 2.40 (t, J = 5.2 Hz, 4H), 1.60 (m, 4H), 1.45 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 140.8, 135.2, 130.1, 123.6, 62.9, 54.5, 26.0, 24.4.

-

Mass Spectrometry (ESI+): m/z 192.15 [M+H]⁺.

(Note: The characterization data provided is predicted and should be confirmed by experimental analysis.)

Conclusion

The synthetic route detailed in this guide, proceeding through a 5-(bromomethyl)-3-nitropyridine intermediate, offers a reliable and efficient method for the preparation of 5-(piperidin-1-ylmethyl)pyridin-3-amine. The individual steps are well-established reactions in organic synthesis, ensuring high yields and purity of the intermediates and the final product. This in-depth guide provides the necessary information for researchers to successfully synthesize this valuable compound for their research and development endeavors.

References

-

Gromov S.P. Ring Transformation of Pyridines and Benzo Derivatives under the Action of C-Nucleophiles. Heterocycles. 1995;40:441–475. [Link]

-

Doraghi, F., et al. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. 2025. [Link]

-

Tohda, Y., et al. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. 2021. [Link]

-

Kibou, Z., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022. [Link]

-

Bulavka, V., et al. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. 2000. [Link]

-

Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. 2021. [Link]

-

Li, X., et al. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. 2020. [Link]

-

Reich, H. J. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. University of Wisconsin-Madison. 2018. [Link]

-

Reductive Amination Reaction. Boston University. 2011. [Link]

-

Bulavka, V., et al. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. 2000. [Link]

-

Tohda, Y., et al. Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. 2002. [Link]

-

Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali. 2018. [Link]

-

4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. 2021. [Link]

-

Bakke, J. M. Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. 2002. [Link]

-

Pyridines. Wikipedia. [Link]

-

Gavande, N., et al. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2025. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Jia, Z., et al. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. 2005. [Link]

-

Wang, Y., et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. 2022. [Link]

-

Schade, D., et al. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules. 2011. [Link]

-

Jalalian, N., et al. A Boron Trifluoride Dimethyl Sulfide Complex for the Reduction of Nitropyridines and Tandem Reduction/Thiomethylation of 2-Chloronitropyridines. Diva-portal.org. 2018. [Link]

-

Nucleophilic Substitution with Amines. YouTube. 2020. [Link]

-

Ibata, T., et al. Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Semantic Scholar. 1995. [Link]

-

Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry. 2017. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. 2022. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. 2013. [Link]

-

Chen, C., et al. 3E Synthesis Method for 5-Nitro 2-diethylamino 6-methyl Pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl Pyridine. Sciforum. 2021. [Link]

- Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Gastaldi, S., et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2021. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Properties of 5-(Piperidin-1-ylmethyl)pyridin-3-amine

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides a comprehensive theoretical and predictive analysis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine, a compound incorporating both the biologically active aminopyridine core and the versatile piperidine moiety.[1][2][3][4] In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures to forecast its physicochemical properties, spectroscopic signatures, potential biological activities, and safety considerations. We present a plausible synthetic route and outline detailed experimental workflows for its validation and biological screening. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Rationale for a Privileged Scaffold Combination

The piperidine ring is a ubiquitous feature in medicinal chemistry, found in a vast array of pharmaceuticals targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[2][3][4][5] Its structural flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone for drug design.[4][6] The aminopyridine scaffold is also of significant pharmacological interest.[1][7] For instance, 4-aminopyridine is an approved therapeutic for multiple sclerosis, acting by blocking voltage-gated potassium channels to enhance neuronal signal conduction.[8][9][10][11]

The novel structure, 5-(Piperidin-1-ylmethyl)pyridin-3-amine, marries these two key pharmacophores. This guide aims to construct a theoretical foundation for this molecule, providing a predictive framework to guide its future synthesis, characterization, and biological evaluation.

Predicted Physicochemical and Spectroscopic Properties

Molecular Structure and Chemical Descriptors

The fundamental properties of 5-(Piperidin-1-ylmethyl)pyridin-3-amine are predicted based on its constituent parts: a 3-aminopyridine core and an N-substituted piperidine.

-

Molecular Formula: C₁₁H₁₇N₃

-

Molecular Weight: 191.28 g/mol

-

Structure:

Image generated for illustrative purposes.

| Property | Predicted Value | Basis for Prediction |

| Melting Point (°C) | 65-75 | Based on the melting point of 3-aminopyridine (60-63 °C) and the typical effect of adding a flexible aliphatic side chain.[12][13] |

| Boiling Point (°C) | > 300 | High, due to the polar amine groups and molecular weight. |

| pKa (most basic) | ~9.0 | The piperidine nitrogen is predicted to be the most basic site, similar to N-benzylpiperidine (pKa ~9.02). The pyridine and aniline-like nitrogens will be less basic. |

| LogP | ~1.5 - 2.0 | Calculated based on the LogP of 3-aminopyridine (~-0.02) and the contribution of the piperidinylmethyl group, which increases lipophilicity.[12] |

| Water Solubility | Moderately Soluble | Expected to be soluble in water, especially at acidic pH where the amine groups will be protonated. |

Predicted Spectroscopic Data

The following spectroscopic characteristics are anticipated for 5-(Piperidin-1-ylmethyl)pyridin-3-amine.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the amino group will likely be the most upfield.

-

Methylene Bridge (-CH₂-): A singlet around δ 3.5-4.0 ppm.

-

Piperidine Protons:

-

Protons on carbons adjacent to the nitrogen (α-protons) will appear as a multiplet around δ 2.3-2.8 ppm.

-

Other piperidine protons (β, γ-protons) will be further upfield, likely as complex multiplets around δ 1.4-1.7 ppm.

-

-

Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O, likely appearing around δ 4.0-5.0 ppm.

-

Pyridine Ring Carbons: Signals in the range of δ 120-150 ppm. The carbon bearing the amino group will be significantly shielded.

-

Methylene Bridge Carbon: A signal around δ 60-65 ppm.

-

Piperidine Carbons:

-

α-carbons around δ 50-55 ppm.

-

β and γ-carbons in the δ 20-30 ppm range.

-

-

Molecular Ion (M⁺): Expected at m/z = 191 (for EI) or [M+H]⁺ at m/z = 192 (for ESI).

-

Key Fragmentation Patterns: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable piperidinylmethyl cation (m/z 98) or a pyridinylmethyl radical.[14][15][16]

-

N-H Stretching: Two distinct bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[17][18]

-

C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

N-H Bending: A characteristic scissoring vibration for the primary amine around 1600-1650 cm⁻¹.[17]

-

C-N Stretching: Aliphatic C-N stretch around 1250–1020 cm⁻¹ and aromatic C-N stretch around 1335-1250 cm⁻¹.[17]

Proposed Synthetic Pathway

A highly plausible and efficient method for the synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine is via a reductive amination pathway. This common and robust reaction joins an aldehyde with an amine in the presence of a reducing agent.

Synthetic Workflow

The proposed two-step synthesis starts from 5-bromo-3-aminopyridine.

Caption: Proposed two-step synthesis of the target compound.

Rationale for Synthetic Choices

-

Step 1 (Formylation): The initial step involves a directed ortho-metalation followed by quenching with an electrophile (DMF) to install the aldehyde group. This is a standard method for the functionalization of pyridine rings.

-

Step 2 (Reductive Amination): This is a classic and high-yielding reaction for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.

Predicted Biological Activity and Mechanism of Action

The hybrid structure of 5-(Piperidin-1-ylmethyl)pyridin-3-amine suggests several potential avenues for biological activity.

Potential Therapeutic Targets

-

Neurological Disorders: The aminopyridine moiety is a known blocker of voltage-gated potassium (Kv) channels.[8][10] Blockade of these channels in the CNS can enhance neurotransmitter release and restore action potential conduction in demyelinated neurons.[8][19] This suggests potential applications in conditions like multiple sclerosis, similar to 4-aminopyridine.[9][11]

-

Oncology: Both piperidine and aminopyridine derivatives have been investigated for their anticancer properties.[2][4][20] The mechanisms can be diverse, including inhibition of key signaling pathways or enzymes essential for cancer cell growth.

-

Antimicrobial Activity: Aminopyridine derivatives have shown potential as antibacterial and antifungal agents.[20][21]

Hypothesized Mechanism of Action in Neurological Context

Caption: Hypothesized blockade of Kv channels by the target compound.

This mechanism suggests that by inhibiting the repolarizing outflow of K⁺ ions, the compound prolongs the duration of the action potential. This extended depolarization keeps voltage-gated Ca²⁺ channels open longer, increasing Ca²⁺ influx and thereby enhancing the release of neurotransmitters into the synaptic cleft.[19]

Proposed Experimental Protocols

The following protocols outline a self-validating system for the synthesis, characterization, and preliminary biological screening of 5-(Piperidin-1-ylmethyl)pyridin-3-amine.

Synthesis and Purification Workflow

-

Reaction Setup: To a solution of 3-amino-5-formylpyridine (1.0 eq) in dichloroethane (DCE), add piperidine (1.1 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structural Characterization Workflow

Caption: Workflow for comprehensive structural validation.

In Vitro Biological Screening Protocol

-

Cell Line Maintenance: Culture relevant human cancer cell lines (e.g., breast, colon) and a non-malignant control cell line under standard conditions.

-

Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO and create serial dilutions.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the compound for 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine cytotoxic potency.

Predicted Safety and Toxicology

Based on safety data for related compounds like 3-aminopyridine and various piperidine derivatives, the following hazards should be anticipated:

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.

-

Target Organs: Potential for effects on the central nervous system. At higher doses, aminopyridines can precipitate seizures.[9][22]

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

5-(Piperidin-1-ylmethyl)pyridin-3-amine represents a novel chemical entity with significant, albeit currently theoretical, potential. By combining the Kv channel-blocking properties of the aminopyridine core with the versatile and druggable piperidine scaffold, this molecule is a promising candidate for investigation in neurological disorders and oncology. The predictive models for its physicochemical properties, spectroscopic profile, and synthesis outlined in this guide provide a robust starting point for its empirical investigation. Experimental validation of these theoretical properties is the essential next step in unlocking the potential of this intriguing compound.

References

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

-

Aminopyridines for the treatment of neurologic disorders. (2016). Current Opinion in Neurology. [Link]

-

Infrared Spectroscopy. Coppin State University. [Link]

-

What are the mass spectrometry characteristics of piperidines?. (2025). Protheragen Blog. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2002). Journal of Chemical Information and Computer Sciences. [Link]

-

1H NMR Spectra of Substituted Aminopyridines. (2006). Spectroscopy Letters. [Link]

-

N-benzylpiperidine. (2024). ChemBK. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

-

4 aminopyridine – Knowledge and References. Taylor & Francis Online. [Link]

-

3-Aminopyridine. (2025). Chemsrc. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. (2012). Journal of the Brazilian Chemical Society. [Link]

-

Pharmacological properties of natural piperidine derivatives. (2024). ResearchGate. [Link]

-

An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2023). Acta Neurobiologiae Experimentalis. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. [Link]

-

3-Aminopyridine. PubChem. [Link]

-

Influence of Solvents on IR Spectrum of Aromatic Amines. (2025). ResearchGate. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv. [Link]

-

IR: amines. University of Colorado Boulder. [Link]

-

The N-benzyl piperidine (N-BP) moiety in drug discovery. (2025). Journal of Molecular Structure. [Link]

-

Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. (1991). Journal of Neurochemistry. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2002). Journal of Chemical Information and Modeling. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes. [Link]

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2024). Alternative Therapies in Health and Medicine. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]

-

An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2025). ResearchGate. [Link]

-

Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

3-AMINOPYRIDINE. (2020). Occupational Safety and Health Administration. [Link]

-

N-Benzyl-4-piperidine. PharmaCompass. [Link]

-

4-Aminopyridine. Wikipedia. [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2017). Magnetic Resonance in Chemistry. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

3-Aminopyridine. Wikipedia. [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. [Link]

-

1-Benzylpiperidine. (2026). PubChem. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). Chemistry – An Asian Journal. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]

-

In vivo laser speckle contrast imaging of 4-aminopyridine- or pentylenetetrazole-induced seizures. (2023). Journal of Biomedical Optics. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv. [Link]

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. neurology.org [neurology.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. neurology.org [neurology.org]

- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 12. 3-Aminopyridine | CAS#:462-08-8 | Chemsrc [chemsrc.com]

- 13. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ycdehongchem.com [ycdehongchem.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 22. In vivo laser speckle contrast imaging of 4-aminopyridine- or pentylenetetrazole-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine

Executive Summary & Strategic Analysis

The target molecule, 5-(Piperidin-1-ylmethyl)pyridin-3-amine , represents a critical "linker-scaffold" in medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand space. Its structure features a 3,5-disubstituted pyridine core, balancing a polar primary amine (for hydrogen bonding) with a lipophilic basic piperidine tail (for solubility and hydrophobic pocket occupancy).

Synthetic Strategy: The "Reductive Cascade" Approach

While direct alkylation of halides is possible, it often suffers from poly-alkylation and the handling of unstable, vesicant chloromethyl-pyridine intermediates. Therefore, this protocol prioritizes a Reductive Amination – Nitro Reduction sequence. This route is superior due to:

-

Convergency: It builds the C-N bond under mild, equilibrium-driven conditions.

-

Safety: It avoids the isolation of mutagenic benzylic halides.

-

Scalability: The intermediates are stable, and the steps are amenable to kilogram-scale production.

Core Retrosynthesis:

Target Amine

Chemical Reaction Network (Graphviz)

The following diagram illustrates the critical pathway, including decision nodes for precursor selection and key intermediate checkpoints.

Caption: Figure 1. Step-wise synthetic flow from methyl 5-nitronicotinate to the target amine via an aldehyde intermediate.

Detailed Experimental Protocols

Step 1: Precursor Preparation (Alcohol Oxidation)

If starting from (5-nitropyridin-3-yl)methanol. If starting from the ester, reduce with NaBH4/CaCl2 first.

Objective: Synthesize 5-nitronicotinaldehyde (CAS: 29362-04-1). Rationale: The aldehyde is the necessary electrophile for the reductive amination. MnO2 is chosen for its selectivity for benzylic/allylic alcohols without over-oxidizing to the acid.

Protocol:

-

Setup: Charge a round-bottom flask with (5-nitropyridin-3-yl)methanol (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Reagent Addition: Add activated MnO2 (10.0 equiv) in one portion.

-

Note: Activated MnO2 is critical. Commercial "precipitated" MnO2 may be inactive. Test activity or heat at 110°C overnight before use.

-

-

Reaction: Stir the black suspension vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes). The alcohol is polar; the aldehyde is less polar.

-

Workup: Filter the warm mixture through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. The resulting yellow solid is usually pure enough (>95%) for the next step. If not, recrystallize from EtOAc/Hexanes.

Step 2: Reductive Amination (The Coupling Event)

Objective: Synthesize 3-nitro-5-(piperidin-1-ylmethyl)pyridine . Mechanism: Formation of an iminium ion followed by irreversible hydride transfer. Critical Reagent: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH3CN to avoid toxic cyanide byproducts and allow for a faster reaction in weak acid.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Nitronicotinaldehyde | 1.0 | Substrate |

| Piperidine | 1.1–1.2 | Nucleophile |

| NaBH(OAc)3 (STAB) | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | Catalyst (pH adjustment) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M |

Protocol:

-

Imine Formation: In a dry flask under N2, dissolve 5-nitronicotinaldehyde in DCE. Add Piperidine and Acetic Acid . Stir at Room Temperature (RT) for 30–60 minutes.

-

Observation: The solution may turn slightly cloudy or change color as the iminium species forms.

-

-

Reduction: Add STAB portion-wise over 5 minutes. (Caution: Mild gas evolution).

-

Completion: Stir at RT for 4–16 hours. Monitor by LC-MS (Target M+1 = ~222).

-

Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Stir for 15 minutes to decompose borate complexes. Extract with DCM (3x).[1]

-

Purification: Dry organics (Na2SO4) and concentrate. Purify via flash chromatography (DCM/MeOH 95:5).

-

Yield Expectation: 75–85%.

-

Step 3: Nitro Reduction (The Final Deprotection)

Objective: Synthesize 5-(Piperidin-1-ylmethyl)pyridin-3-amine . Method Choice: Iron/Ammonium Chloride (Bechamp Reduction) is preferred over catalytic hydrogenation (H2/Pd) for this specific substrate.

-

Why? Pyridines with basic amines can poison Pd catalysts. Free amines can also chelate metals. Fe/NH4Cl is robust, cheap, and highly selective for nitro groups in the presence of pyridine rings.

Protocol:

-

Setup: Dissolve 3-nitro-5-(piperidin-1-ylmethyl)pyridine (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio, 0.1 M).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

-

Reaction: Heat the slurry to 70–80°C with vigorous stirring.

-

Visual Cue: The grey iron powder will turn rust-brown/orange as oxidation proceeds.

-

-

Monitoring: Reaction is typically complete in 1–3 hours. Check LC-MS for conversion of Nitro (M+1 ~222) to Amine (M+1 ~192).

-

Workup:

-

Cool to RT. Filter through Celite to remove iron oxides. Wash with MeOH.

-

Concentrate the filtrate to remove EtOH.

-

Basify the remaining aqueous residue with 1N NaOH to pH >10 (ensure the amine is free-based).

-

Extract with DCM or EtOAc (repeated extractions are necessary as the product is polar).

-

-

Final Isolation: Dry (Na2SO4) and concentrate. The product is often an off-white solid or viscous oil.

-

Storage: Store under inert atmosphere at -20°C. Aminopyridines can oxidize slowly in air.

-

Troubleshooting & Expert Insights

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Inactive MnO2 | Use "Activated" grade or switch to Swern Oxidation (DMSO/Oxalyl Chloride) if MnO2 fails. |

| Stalled Imine Reduction | Steric hindrance or wet solvent | Ensure molecular sieves (4Å) are added if using wet solvents. Allow imine formation time (1h) before adding STAB. |

| Product stuck in Aqueous (Step 3) | Product is highly polar | Salt out the aqueous layer with NaCl before extraction. Use CHCl3/iPrOH (3:1) as the extraction solvent.[1] |

| Catalyst Poisoning (H2/Pd) | Pyridine nitrogen binding Pd | If using hydrogenation, perform in acidic media (AcOH or HCl) to protonate the pyridine, then basify after filtration. |

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Nitro Reduction on Pyridines: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride: A Convenient and Chemoselective Reducing System for Nitro Compounds." Synthetic Communications, vol. 22, no. 22, 1992, pp. 3189-3195. Link

- Synthesis of 5-Nitronicotinaldehyde: Li, J. J., et al. "Synthesis of 5-substituted 3-pyridinecarboxaldehydes." Tetrahedron Letters, vol. 42, no. 39, 2001.

- General Pyridine Chemistry: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, vol. 88, 1988.

Sources

Application Note: Advanced Purification Strategies for 5-(Piperidin-1-ylmethyl)pyridin-3-amine

Executive Summary & Physicochemical Profile

The purification of 5-(Piperidin-1-ylmethyl)pyridin-3-amine presents a distinct challenge in medicinal chemistry. This molecule acts as a critical "linker" fragment in kinase inhibitor synthesis (e.g., ROCK, JAK inhibitors). Its dual nature—combining a highly basic aliphatic amine (piperidine, pKa ~11.0), a weakly basic aromatic amine (pyridine, pKa ~5.2), and a potentially oxidizable primary aniline—creates a "solubility trap."

-

The Problem: The molecule is highly polar and often water-soluble in its protonated forms, making standard aqueous workups prone to yield loss.[1] On silica gel, the basic piperidine moiety interacts strongly with silanols, causing severe peak tailing (streaking) and co-elution with impurities.[2]

-

The Solution: This guide details a three-tiered purification strategy: pH-Switch Extraction (for bulk cleanup), Modified Flash Chromatography (for high purity), and Salt Formation (for storage stability).

Physicochemical Data Table

| Property | Value (Approx.) | Implication for Purification |

| Molecular Weight | ~191.27 g/mol | Low MW, elutes early in size exclusion. |

| pKa (Piperidine) | ~11.0 | Requires pH > 12 to fully extract into organic phase. |

| pKa (Pyridine) | ~5.2 | Protonated at neutral/mildly acidic pH. |

| pKa (Aniline) | ~3.5 | Weakly basic; susceptible to oxidation (browning) in air. |

| LogP | ~0.8 - 1.2 | Amphiphilic; soluble in both aqueous acid and polar organics. |

Method A: The "pH-Switch" Extraction Protocol

Best For: Initial cleanup of crude reaction mixtures (e.g., after nitro-reduction).

Unlike standard extractions, this protocol utilizes the wide pKa gap between the piperidine and the impurities (often neutral or weakly acidic).

Reagents

-

Acid Phase: 1M HCl (aq)

-

Base Phase: 5M NaOH or KOH (cold)

-

Organic Solvent: 10% Methanol in Dichloromethane (DCM) or Chloroform (CHCl₃). Note: Pure DCM is often insufficient to extract the free base due to high polarity.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude residue in 1M HCl (10 mL/g). Verify pH < 2.

-

Why: Protonates all nitrogens. The molecule becomes a highly soluble tri-cation (or di-cation).

-

-

Lipophilic Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 5 mL/g).

-

Basification (Critical Step): Cool the aqueous layer to 0°C (ice bath). Slowly add 5M NaOH dropwise until pH > 12.

-

Visual Cue: The solution will likely turn cloudy or an oil will oil-out as the free base forms.

-

Caution: Heat generation can degrade the primary amine. Keep cold.

-

-

Extraction: Extract the aqueous (now basic) slurry with 10% MeOH/DCM (3 x 10 mL/g).

-

Why MeOH? The free base is highly polar. Methanol disrupts hydrogen bonding with water, improving recovery into the organic phase.

-

-

Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.

Method B: Modified Flash Chromatography (Normal Phase)

Best For: Final purification to >98% purity.

Standard silica gel (SiO₂) is acidic (pH ~5). The basic piperidine nitrogen will bind irreversibly or streak efficiently without modification.

Stationary Phase Selection

-

Recommended: Amine-functionalized Silica (NH₂-SiO₂) or spherical high-performance silica.

-

Alternative: Standard Silica (40-63 µm) pre-treated with triethylamine (TEA).

Mobile Phase Systems

| System | Composition | Additive (Essential) | Application |

| System A | DCM / Methanol | 1% NH₄OH (28% aq) | Standard. Best resolution. |

| System B | DCM / Methanol | 1-2% Triethylamine (TEA) | Alternative if NH₄OH is unavailable. |

| System C | Ethyl Acetate / MeOH | 2% TEA | For less polar impurities. |

Protocol: The "Ammonia Shift" Gradient

-

Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of DCM containing 1% TEA. This neutralizes active silanols.

-

Loading: Dissolve the crude in a minimum volume of DCM. If insoluble, use a "dry load" technique (adsorb onto Celite or silica).

-

Gradient Elution:

-

0-5 min: 100% DCM (Elutes non-polar grease).

-

5-20 min: 0% → 10% MeOH (with 1% NH₄OH) in DCM.

-

20-30 min: Hold at 10% MeOH.

-

-

Detection: Monitor at 254 nm (pyridine ring) and 280 nm . The product typically elutes between 5-8% MeOH.

Method C: Crystallization via Salt Formation

Best For: Long-term storage and scale-up (>10g).

The free base is an oil or low-melting solid prone to oxidation. Converting it to a hydrochloride or oxalate salt stabilizes the amine and allows for purification by precipitation.

Protocol: Hydrochloride Salt Formation[1]

-

Dissolution: Dissolve 1g of the free base in Ethanol (EtOH) (10 mL) or Isopropanol (IPA).

-

Acid Addition: Slowly add 1.25 M HCl in Ethanol (2.2 equivalents).

-

Stoichiometry: You need to protonate the piperidine and the pyridine.

-

-

Precipitation: Stir at room temperature for 1 hour. If no solid forms, add Diethyl Ether (Et₂O) or Heptane dropwise until turbidity persists.

-

Recrystallization: Heat the suspension to reflux until dissolved (add minimal EtOH if needed), then cool slowly to 4°C.

-

Filtration: Collect the white/off-white crystals.

-

Result: This removes oxidation byproducts (colored impurities) which typically remain in the mother liquor.

-

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying this specific scaffold, prioritizing yield and purity based on the scale of synthesis.

Figure 1: Decision tree for the purification of piperidine-pyridine amines, selecting between extraction, chromatography, and crystallization based on scale and purity requirements.

Quality Control & Analytical Validation

To ensure the integrity of the purified compound, the following analytical parameters should be verified.

-

1H NMR (DMSO-d6):

-

Diagnostic peak: Benzylic CH₂ (singlet/doublet) connecting pyridine and piperidine, typically around δ 3.4 - 3.6 ppm .

-

Piperidine protons: Multiplets at δ 1.4 - 2.4 ppm .

-

Pyridine aromatic protons: Three distinct signals (due to 3,5-substitution pattern) in the δ 6.8 - 8.2 ppm range.

-

-

HPLC Purity:

-

Column: C18 (high pH stable, e.g., XBridge or Gemini).

-

Buffer: 10mM Ammonium Bicarbonate (pH 10). Do not use TFA, as it suppresses the MS signal of the basic amine and causes peak splitting.

-

References

-

BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (Accessed 2023).[1][7] Detailed protocols for basic amine chromatography and salt formation.

-

Sigma-Aldrich. 3-Amino-5-methylpyridine Properties and Safety. Provides baseline physicochemical data for the pyridine-amine core.

-

National Institutes of Health (PubChem). Compound Summary: 3-Amino-5-methylpyridine.[8][9] LCSS and physical property data.

-

Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Application Note on using amine-functionalized silica and aqueous C18 for polar heterocycles.

-

Google Patents. Method for synthesizing 5-(N-BOC-piperazine-1-yl)pyridine-2-amine. (Patent CN103980186A). Describes industrial scale-up and inorganic salt inhibition strategies relevant to this scaffold.

Sources

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 8. PubChemLite - 3-amino-5-methylpyridine (C6H8N2) [pubchemlite.lcsb.uni.lu]

- 9. chemimpex.com [chemimpex.com]

in vitro assays for 5-(Piperidin-1-ylmethyl)pyridin-3-amine

An In-Depth Guide to the In Vitro Evaluation of 5-(Piperidin-1-ylmethyl)pyridin-3-amine: Application Notes and Protocols

Abstract

This document provides a comprehensive technical guide for the in vitro characterization of 5-(Piperidin-1-ylmethyl)pyridin-3-amine, a novel compound featuring a pyridin-3-amine core linked to a piperidine moiety. Given the prevalence of these structural motifs in centrally active agents, a systematic evaluation of this compound's biological activity is warranted.[][2] This guide is designed for researchers in drug discovery and pharmacology, offering a tiered approach to screening that begins with a high-probability biochemical target and progresses to more complex, cell-based functional assays. We present detailed, field-tested protocols for assessing the compound's activity as a monoamine oxidase (MAO) inhibitor, its potential for neuroprotection against oxidative stress, and its anti-neuroinflammatory properties. Each protocol is accompanied by the scientific rationale for its selection, data interpretation guidelines, and graphical workflows to ensure experimental robustness and reproducibility.

Strategic Framework for In Vitro Characterization

The chemical architecture of 5-(Piperidin-1-ylmethyl)pyridin-3-amine suggests a strong potential for interaction with neurological targets. The aminopyridine scaffold is a known pharmacophore in drugs targeting the central nervous system (CNS), while the piperidine ring is one of the most ubiquitous heterocycles in medicinal chemistry, frequently found in neuroleptic and antidepressant drugs.[2] This structural combination directs our investigation toward enzymes and cellular pathways implicated in neuropsychiatric and neurodegenerative disorders.

Our proposed screening cascade is designed to efficiently profile the compound, starting with a specific enzymatic assay before moving to broader, more physiologically relevant cell-based models. This strategy allows for the rapid identification of primary activity and provides a foundation for exploring more complex mechanisms of action.

Caption: Tiered screening cascade for 5-(Piperidin-1-ylmethyl)pyridin-3-amine.

Primary Target Screening: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters like serotonin and dopamine.[3][4] Their inhibition is a validated therapeutic strategy for depression and neurodegenerative conditions such as Parkinson's disease.[3] The structure of 5-(Piperidin-1-ylmethyl)pyridin-3-amine is consistent with scaffolds known to interact with MAO enzymes, making this a logical and high-priority starting point for characterization. We will use a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5][6]

Caption: Workflow of the fluorometric MAO inhibition assay.

Protocol: Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from commercially available kits, such as the Monoamine Oxidase Activity Assay Kit (Sigma-Aldrich, MAK005) or similar products.[5][7]

A. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

p-Tyramine (MAO substrate)

-

Horseradish Peroxidase (HRP)

-

Fluorometric Probe (e.g., Amplex Red or similar)

-

Clorgyline (selective MAO-A inhibitor)[6]

-

5-(Piperidin-1-ylmethyl)pyridin-3-amine (Test Compound), dissolved in DMSO

-

Black, flat-bottom 96-well microplate

B. Step-by-Step Procedure:

-

Prepare Test Compound Dilutions: Create a serial dilution of the test compound in assay buffer. A typical starting range is 100 µM to 1 nM. Also, prepare dilutions for the control inhibitors (Clorgyline and Selegiline). Ensure the final DMSO concentration in the well is ≤1%.

-

Prepare Enzyme Solutions: Dilute MAO-A and MAO-B enzymes in cold assay buffer to the desired working concentration as recommended by the supplier.

-

Assay Incubation:

-

To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the test compound dilution or control inhibitor. For total activity controls, add 25 µL of assay buffer with DMSO.

-

Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

-

-

Prepare Reaction Master Mix: Prepare a master mix containing the substrate, HRP, and the fluorometric probe in assay buffer. The final concentrations in the well should be optimized, but typical values are 1 mM p-tyramine, 1 U/mL HRP, and 50 µM probe.

-

Initiate Reaction: Add 25 µL of the Reaction Master Mix to each well to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over 30 minutes at 37°C, or as an endpoint reading after 30 minutes. Use an excitation wavelength of 530-540 nm and an emission wavelength of 585-590 nm.[6]

Data Analysis and Presentation

-

Calculate Percent Inhibition:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Determine the rate of reaction (slope of fluorescence vs. time) for each well.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Table 1: Example Data for MAO Inhibition by 5-(Piperidin-1-ylmethyl)pyridin-3-amine

| Compound Concentration (nM) | % Inhibition MAO-A (± SD) | % Inhibition MAO-B (± SD) |

|---|---|---|

| 0.1 | 2.5 ± 1.1 | 55.2 ± 3.4 |

| 1 | 8.9 ± 2.3 | 78.1 ± 4.1 |

| 10 | 15.4 ± 3.0 | 92.5 ± 2.8 |

| 100 | 25.1 ± 4.5 | 98.7 ± 1.5 |

| 1000 | 48.9 ± 5.2 | 99.1 ± 1.2 |

| 10000 | 85.3 ± 3.8 | 99.5 ± 1.0 |

| IC₅₀ (nM) | ~10,200 | ~0.4 |

Secondary Screening: Neuroprotection in an Oxidative Stress Model

Scientific Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases, leading to neuronal cell death.[8][9] A compound with potential CNS activity should be evaluated for its ability to protect neurons from such insults. The human neuroblastoma cell line SH-SY5Y is a widely accepted model for studying neurotoxicity and neuroprotection because these cells possess many properties of mature neurons.[8][10] We will induce oxidative stress with hydrogen peroxide (H₂O₂) and assess the compound's ability to preserve cell viability using a colorimetric MTT or XTT assay, which measures mitochondrial metabolic activity.[11][12]

Caption: Experimental workflow for the SH-SY5Y neuroprotection assay.

Protocol: SH-SY5Y Cell Viability Assay under H₂O₂-Induced Stress

A. Materials and Reagents:

-

SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)[13]

-

Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin.

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Hydrogen Peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for solubilizing formazan)

-

Sterile 96-well cell culture plates

B. Step-by-Step Procedure:

-

Cell Culture: Maintain SH-SY5Y cells in T-75 flasks at 37°C in a 5% CO₂ incubator. Passage cells at ~80% confluency.

-

Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 5-(Piperidin-1-ylmethyl)pyridin-3-amine in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include "cells only" and "vehicle control" (DMSO) wells. Incubate for 2 hours.

-

Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. A final concentration of 100-200 µM is often effective, but should be optimized to achieve ~50% cell death in 24 hours.[8] Add the H₂O₂ solution to all wells except the "cells only" control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

-

Calculate Percent Viability:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Normalize the data to the "cells only" (100% viability) and "H₂O₂ only" (0% protection) controls.

-

Calculate percent viability using the formula: % Viability = 100 * ((Abs_sample - Abs_H2O2) / (Abs_control - Abs_H2O2))

-

-

Determine EC₅₀: Plot the percent viability against the logarithm of the compound concentration to determine the EC₅₀ (the concentration providing 50% of the maximum protective effect).

Table 2: Example Data for Neuroprotection by 5-(Piperidin-1-ylmethyl)pyridin-3-amine

| Compound Concentration (µM) | % Cell Viability (± SD) |

|---|---|

| 0 (H₂O₂ only) | 45.2 ± 3.1 |

| 0.01 | 52.8 ± 4.5 |

| 0.1 | 68.4 ± 3.9 |

| 1 | 85.1 ± 5.0 |

| 10 | 92.3 ± 4.2 |

| 100 | 94.5 ± 3.7 |

| EC₅₀ (µM) | ~0.15 |

Mechanistic Insight: Anti-Neuroinflammatory Activity

Scientific Rationale: Neuroinflammation, mediated primarily by microglial cells, is a critical component of neurodegenerative disease pathology.[14][15] Activated microglia release pro-inflammatory mediators, including nitric oxide (NO), which can be neurotoxic.[16] Assessing a compound's ability to suppress microglial activation provides valuable mechanistic insight. This assay uses a microglial cell line (e.g., human HMC3 or murine BV-2) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to measure the inhibition of NO production via the Griess assay.[16][17]

Caption: LPS-induced neuroinflammatory pathway and potential inhibition points.

Protocol: Inhibition of LPS-Induced Nitric Oxide Production

A. Materials and Reagents:

-

Microglial cell line (e.g., HMC3)

-

Culture Medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (for standard curve)

-

Sterile 96-well cell culture plates

B. Step-by-Step Procedure:

-

Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.[16]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

-

Measure Absorbance: Read the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

Data Analysis and Presentation

-

Calculate Nitrite Concentration: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

Calculate Percent Inhibition of NO Production: % Inhibition = 100 * (1 - ((NO₂⁻_sample - NO₂⁻_control) / (NO₂⁻_LPS - NO₂⁻_control)))

-

Determine IC₅₀: Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value for the suppression of neuroinflammation.

Table 3: Example Data for Inhibition of NO Production

| Compound Concentration (µM) | Nitrite Concentration (µM ± SD) | % Inhibition of NO Production |

|---|---|---|

| 0 (No LPS) | 1.2 ± 0.3 | - |

| 0 (LPS only) | 48.5 ± 4.1 | 0 |

| 0.1 | 40.1 ± 3.5 | 17.7 |

| 1 | 25.6 ± 2.8 | 48.4 |

| 10 | 11.3 ± 1.9 | 78.6 |

| 100 | 5.8 ± 1.1 | 90.2 |

| IC₅₀ (µM) | - | ~1.1 |

Summary and Forward Look

This application guide outlines a robust, multi-tiered strategy for the initial in vitro characterization of 5-(Piperidin-1-ylmethyl)pyridin-3-amine. By systematically evaluating its effects on a primary biochemical target (MAO), its function in a cellular neuroprotection model, and its influence on neuroinflammatory pathways, researchers can build a comprehensive pharmacological profile. Positive results from these assays would provide a strong rationale for advancing the compound to more detailed mechanism-of-action studies, selectivity profiling against other receptors and enzymes, and eventual validation in preclinical in vivo models of neurological disease.

References

-

Krasnow, A. M., & Ratan, R. R. (2002). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 11(3), 271-280. Retrieved from [Link][8]

-

Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Springer. Retrieved from [Link][18]

-

Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Retrieved from [Link][9]

-

Lee, M., & Kim, Y. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2043, 115-121. Retrieved from [Link][3]

-

Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service. Creative Biolabs. Retrieved from [Link][19]

-

InnoSer. (2025). In vitro neurology assays. InnoSer. Retrieved from [Link][10]

-

Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Antibodies-online.com. Retrieved from [Link][20]

-

Soutar, D., & Kampanis, P. (2021). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 16(11), 1323-1336. Retrieved from [Link][21]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Retrieved from [Link][6]

-

Wang, F., Li, Z., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 717-723. Retrieved from [Link][22]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Retrieved from [Link][23]

-

Wang, F., Li, Z., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Retrieved from [Link][24]

-

Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Scantox. Retrieved from [Link][17]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link][4]

-

Cellectricon. (n.d.). Neuroinflammation. Cellectricon. Retrieved from [Link][14]

-

Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. Retrieved from [Link][7]

-

EURL ECVAM. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM. Retrieved from [Link][13]

-

Vilalta, A., & Brown, G. C. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. Retrieved from [Link][16]

-

Neurofit. (n.d.). In vitro test - Neuro inflammation as a common feature of neurodegenerative diseases. Neurofit. Retrieved from [Link][15]

-

Khan, I., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2646. Retrieved from [Link][25]

-

Adegoke, R. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 324-340. Retrieved from [Link][26]

-

Meng, Y., et al. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Design, Development and Therapy, 9, 2891-2900. Retrieved from [Link][27]

-

El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3422. Retrieved from [Link][28]

-

Axion BioSystems. (n.d.). SH-SY5Y Neuroblastoma Application Protocol. Axion BioSystems. Retrieved from [Link][29]

-

Smith, L., & Chau, D. (2022). SH SY5Y culturing. protocols.io. Retrieved from [Link]

-

Güran, Ş., et al. (2019). Cell viability in SH-SY5Y neuroblastoma cells in folic acid application by using JACK-STAT pathway. Gulhane Medical Journal, 61(4), 164-168. Retrieved from [Link][12]

-

Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. Retrieved from [Link][30]

-

Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. Retrieved from [Link][31]

-

Mironov, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5183. Retrieved from [Link][2]

-

Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Pharmaffiliates. Retrieved from [Link][32]

-

Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356. Retrieved from [Link][33]

-

Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Retrieved from [Link]

Sources

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gulhanemedj.org [gulhanemedj.org]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. cellectricon.com [cellectricon.com]

- 15. In vitro test - Neuro inflammation as a common feature of neurodegenerative diseases - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 16. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scantox.com [scantox.com]

- 18. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 19. neuros.creative-biolabs.com [neuros.creative-biolabs.com]

- 20. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) | ABIN5067628 [antibodies-online.com]

- 21. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. article.sciencepg.com [article.sciencepg.com]

- 27. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 29. SH-SY5Y Neuroblastoma Application Protocol | Axion Biosystems [axionbiosystems.com]

- 30. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pharmaffiliates.com [pharmaffiliates.com]

- 33. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]

Application Notes and Protocols: Evaluating 5-(Piperidin-1-ylmethyl)pyridin-3-amine as a Potential Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[1][2]. Consequently, kinase inhibitors have become a major focus of modern drug discovery[2]. The aminopyridine scaffold is a well-established "privileged" structure in kinase inhibitor design, known for its ability to interact with the ATP-binding site of various kinases[3][4]. This document provides a comprehensive guide for the initial evaluation of novel compounds based on this scaffold, using the hypothetical molecule 5-(Piperidin-1-ylmethyl)pyridin-3-amine as a case study. We will outline the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing its potential as a kinase inhibitor, from initial biochemical screening to cell-based validation and selectivity profiling.

Introduction: The Scientific Rationale

The selection of 5-(Piperidin-1-ylmethyl)pyridin-3-amine as a candidate kinase inhibitor is rooted in established medicinal chemistry principles. The core 3-aminopyridine structure is a known hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, mimicking the adenine region of ATP[3][5]. The piperidinylmethyl substituent at the 5-position can be hypothesized to project into the solvent-exposed region or a nearby hydrophobic pocket, potentially conferring selectivity and improving physicochemical properties such as solubility[6].

Kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins[1][7]. The human kinome consists of over 500 kinases, and aberrant kinase activity is a causal factor in many pathologies. The development of small molecule inhibitors that can modulate the activity of specific kinases is therefore of high therapeutic interest.

This guide provides a systematic workflow for a researcher who has synthesized 5-(Piperidin-1-ylmethyl)pyridin-3-amine and wishes to characterize its kinase inhibitory potential.

Caption: High-level workflow for evaluating a novel kinase inhibitor candidate.

Initial Biochemical Evaluation: Potency and Mechanism

The first step is to determine if 5-(Piperidin-1-ylmethyl)pyridin-3-amine has any activity against a panel of kinases and to quantify this activity.

Preliminary Kinase Panel Screening

To avoid bias and to discover potential unexpected targets, it is advisable to screen the compound against a broad panel of kinases first. Several commercial services offer this, often called "kinome profiling" or "kinase panel screening"[8][9][10].

Rationale: A broad screen provides a bird's-eye view of the compound's activity across the kinome, highlighting potential primary targets and flagging potential off-target liabilities early on[11]. This is more efficient than testing against individual kinases based on hypotheses alone.

Protocol Insight: Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against a panel of tens to hundreds of kinases. The output is usually presented as percent inhibition relative to a control.

| Service Provider Example | Assay Technology | Number of Kinases |

| Reaction Biology | Radiometric (HotSpot™) | >700 |

| Promega | Luminescent (ADP-Glo™) | >200[12] |

| AssayQuant | Continuous Fluorescence (KinSight™) | Customizable panels[8] |

| Pharmaron | Multiple platforms | >560[9] |

IC50 Determination for Primary "Hits"

Any kinase inhibited by >50-70% in the initial screen should be investigated further to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.

Rationale: The IC50 value is a standard metric for comparing the potency of different inhibitors and is crucial for guiding structure-activity relationship (SAR) studies.

Protocol: ADP-Glo™ Luminescent Kinase Assay (Example)

This protocol is adapted from commercially available assays like the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction[12].

Materials:

-

Kinase of interest (e.g., JNK1, VRK1)

-

Substrate specific to the kinase

-

5-(Piperidin-1-ylmethyl)pyridin-3-amine (dissolved in DMSO)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[13]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of 5-(Piperidin-1-ylmethyl)pyridin-3-amine in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Then, dilute these into the kinase buffer.

-

Kinase Reaction Setup:

-

To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).

-

Add 2 µL of the kinase solution (at a pre-determined optimal concentration).

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should ideally be at its Km for the specific kinase to accurately determine ATP-competitive inhibitor potency.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ATP Detection:

-

Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP back to ATP and generate a luminescent signal via luciferase.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Mechanism of Action (MoA) Studies

Understanding how the compound inhibits the kinase is critical. Most aminopyridine inhibitors are ATP-competitive[14]. This can be confirmed by running the IC50 determination assay at varying ATP concentrations.

Rationale: If the compound is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP in the assay increases. This provides insight into the binding site and is crucial for rational drug design.

Protocol Insight:

-

Perform the IC50 determination protocol as described in 2.2.

-

Repeat the entire experiment using different fixed concentrations of ATP, for example:

-

Low ATP (e.g., 10 µM or near the Km value)

-

Physiological ATP (e.g., 1 mM)[8]

-

-